A key application highlighted is the study of DNA denaturation. Researchers used CME-CDI to quantify the extent of denaturation in DNA isolated from regenerating rat liver []. The method relied on the principle that CME-CDI selectively modifies bases in single-stranded regions. By measuring the degree of modification, they could infer the extent of DNA unwinding, suggesting the presence of a protein factor ("Denaturating Protein Factor" or DPF) contributing to this denaturation.
CME-CDI has also been employed in tRNA research. Studies investigated the impact of CME-CDI modification on the acceptor activity of valine tRNA [, , ]. These studies suggest that CME-CDI modifies tRNA and can induce heterogeneity within modified tRNA populations. This modification affects the tRNA's ability to bind to its cognate amino acid, highlighting the importance of specific structural features for tRNA function.
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